molecular formula C17H24N2O2 B3210144 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester CAS No. 1061755-67-6

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester

Cat. No. B3210144
CAS RN: 1061755-67-6
M. Wt: 288.4 g/mol
InChI Key: CPGDKPQLBFJNBY-UHFFFAOYSA-N
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Description

This compound is a derivative of 3,9-Diazaspiro[5.5]undecane . It is structurally similar to tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate . The compounds based on 3,9-Diazaspiro[5.5]undecane have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .


Synthesis Analysis

The synthesis of a similar compound, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate, involves the use of wet Pd/C in THF solution under an argon atmosphere . The reaction is stirred at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The molecular formula of a similar compound, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is C14H26N2O2 . The InChI code is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-6-14(7-11-16)4-8-15-9-5-14/h15H,4-11H2,1-3H3 .


Chemical Reactions Analysis

The 3,9-Diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . This suggests that they may interact with GABAAR in the body, potentially influencing neurological processes.


Physical And Chemical Properties Analysis

A similar compound, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, has a molecular weight of 254.37 . It is a solid at room temperature . The storage temperature is 2-8°C .

Mechanism of Action

The 3,9-Diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . This suggests that they may bind to GABAAR and inhibit its function, although the exact mechanism of action is not clear from the available information.

Safety and Hazards

The safety information for a similar compound, tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, includes hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-16(21-14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)6-10-18-11-7-17/h1-5,18H,6-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGDKPQLBFJNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 2
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 3
Reactant of Route 3
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 4
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 5
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester
Reactant of Route 6
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester

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